molecular formula C10H16N5O13P3 B1214097 AZT triphosphate CAS No. 92586-35-1

AZT triphosphate

Cat. No.: B1214097
CAS No.: 92586-35-1
M. Wt: 507.18 g/mol
InChI Key: GLWHPRRGGYLLRV-XLPZGREQSA-N
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Description

Zidovudine triphosphate is the active triphosphate form of zidovudine, a nucleoside analog reverse-transcriptase inhibitorZidovudine triphosphate inhibits the activity of HIV-1 reverse transcriptase, thereby preventing the replication of the virus .

Mechanism of Action

Target of Action

Zidovudine triphosphate (ZDV-TP), also known as Combivir, AZTTP, or AZT triphosphate, is a structural analog of thymidine . Its primary target is the HIV-1 reverse transcriptase (RT) , an enzyme that plays a crucial role in the replication of the human immunodeficiency virus (HIV) .

Mode of Action

Zidovudine is a prodrug that must be phosphorylated to its active 5′-triphosphate metabolite, ZDV-TP . It inhibits the activity of HIV-1 RT via DNA chain termination after incorporation of the nucleotide analogue . This means that ZDV-TP competes with thymidine 5’-triphosphate for binding to the HIV RT and also functions as an alternative substrate . Once incorporated into the viral DNA, it results in chain termination .

Biochemical Pathways

Zidovudine is phosphorylated to its active form, ZDV-TP, by host cell enzymes . The triphosphate derivative acts as a substrate for the HIV RT . Because this substrate lacks a 3’ hydroxy group, its incorporation prevents phosphodiester bond formation and further elongation of the DNA . This blocking of the synthesis of full-length DNA inhibits viral replication .

Pharmacokinetics

Zidovudine is well absorbed and undergoes first-pass hepatic glucuronidation to zidovudine glucuronide . Peak plasma concentrations occur at 0.5-1.0 hour after dosing in the fasted state . Systemic and intracellular pharmacokinetics of zidovudine were determined for 28 human immunodeficiency virus type 1—infected pregnant women and their newborn infants . Plasma zidovudine and intracellular zidovudine monophosphate and triphosphate concentrations were determined in serial maternal samples and cord blood at delivery .

Result of Action

The incorporation of ZDV-TP into the viral DNA results in chain termination, which inhibits the replication of the virus . This improves immunologic function, partially reverses the HIV-induced neurological dysfunction, and improves certain other clinical abnormalities associated with AIDS . Its principal toxic effect is dose-dependent suppression of bone marrow, resulting in anemia and leukopenia .

Action Environment

The efficacy of ZDV-TP can be influenced by various environmental factors. For instance, the concentration of ZDV-TP in cord blood provides an explanation for the clinical success of zidovudine in reducing vertical transmission . Furthermore, the substantial amount of intracellular ZDV-TP in cord blood suggests that prompt initiation of zidovudine therapy, following a known exposure to HIV, should be considered .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zidovudine is synthesized from thymidine through a series of chemical reactions. The key steps involve the introduction of an azido group at the 3’ position of the sugar moiety. The synthesis typically involves:

Industrial Production Methods: Industrial production of zidovudine involves large-scale chemical synthesis using similar steps as described above. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

Types of Reactions:

Common Reagents and Conditions:

    Phosphorylation: Enzymatic phosphorylation using cellular kinases.

    Oxidation and Reduction: Standard chemical reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products:

Scientific Research Applications

Zidovudine triphosphate has a wide range of scientific research applications:

Comparison with Similar Compounds

    Lamivudine Triphosphate: Another nucleoside analog reverse-transcriptase inhibitor used in combination with zidovudine.

    Abacavir Triphosphate: A nucleoside analog that also targets HIV-1 reverse transcriptase.

    Tenofovir Diphosphate: A nucleotide analog reverse-transcriptase inhibitor.

Uniqueness of Zidovudine Triphosphate:

Zidovudine triphosphate remains a cornerstone in the treatment of HIV/AIDS and continues to be a subject of extensive research in various scientific fields.

Properties

IUPAC Name

[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWHPRRGGYLLRV-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239053
Record name Zidovudine triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92586-35-1
Record name Zidovudine triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092586351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zidovudine triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZIDOVUDINE TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RGF96R053
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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